Reduced Human Psychedelic Potency vs. 2C-B: A β-Methyl Substitution Effect
β-Methyl-2C-B (BMB) displays approximately half the oral potency of its α-desmethyl analog 2C-B in humans. The threshold psychoactive dose is around 20 mg for BMB versus a typical dose range of 12–24 mg for 2C-B, representing an approximate 2-fold reduction in potency attributable to the beta-methyl substitution [1]. This contrasts sharply with the DOx series: DOB, the alpha-methyl isomer, displays potency approximately 10- to 20-fold greater than 2C-B, with active doses of 1–3 mg [2].
| Evidence Dimension | Human oral psychoactive threshold dose |
|---|---|
| Target Compound Data | ~20 mg (oral route, approximate threshold dose) |
| Comparator Or Baseline | 2C-B: 12–24 mg (typical dose range); DOB: 1–3 mg (active dose range) |
| Quantified Difference | BMB is approximately 2-fold less potent than 2C-B; roughly 10- to 20-fold less potent than DOB |
| Conditions | Human self-reported data compiled from phenomenological accounts as documented in Trachsel et al. 2013 and corroborated by community databases |
Why This Matters
For researchers investigating the relationship between side-chain methylation and 5-HT2A receptor activation, BMB provides a critical data point demonstrating that beta-methyl substitution substantially attenuates psychedelic potency compared to both the alpha-methyl (DOB) and desmethyl (2C-B) configurations.
- [1] Trachsel D, Lehmann D, Enzensperger C. Phenethylamine: Von der Struktur zur Funktion. Nachtschatten Verlag AG. 2013. pp. 833–834. ISBN 978-3-03788-700-4. View Source
- [2] Wikipedia contributors. 2,5-Dimethoxy-4-substituted amphetamines (DOx). Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/2,5-dimethoxy-4-substituted_amphetamines (accessed April 2026). View Source
